Iron(3+) isotridecanoate

Catalog No.
S13127991
CAS No.
93963-86-1
M.F
C39H75FeO6
M. Wt
695.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(3+) isotridecanoate

CAS Number

93963-86-1

Product Name

Iron(3+) isotridecanoate

IUPAC Name

iron(3+);11-methyldodecanoate

Molecular Formula

C39H75FeO6

Molecular Weight

695.9 g/mol

InChI

InChI=1S/3C13H26O2.Fe/c3*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h3*12H,3-11H2,1-2H3,(H,14,15);/q;;;+3/p-3

InChI Key

BGTRRPDEOGWJFI-UHFFFAOYSA-K

Canonical SMILES

CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Fe+3]

Iron(3+) isotridecanoate is a metal-organic compound formed by the coordination of iron ions with isotridecanoic acid, a long-chain fatty acid. This compound can be categorized as a metallic soap, similar to other metal salts derived from fatty acids. Iron(3+) isotridecanoate typically appears as a colored powder and is characterized by its hydrophobic properties, making it insoluble in water but soluble in organic solvents such as ethanol and toluene. Its unique structure allows it to exhibit both ionic and hydrophobic characteristics, which can influence its reactivity and interaction with biological systems.

Typical of iron(III) complexes. These include:

  • Reduction Reactions: Iron(3+) ions can be reduced to iron(2+) ions in the presence of reducing agents such as sodium thiosulfate. The reaction involves the formation of unstable complexes that eventually yield colorless solutions as the iron(3+) is converted to iron(2+) .
  • Complex Formation: The compound can form stable complexes with various ligands, including organic acids and biomolecules, which can alter its solubility and reactivity .
  • Catalytic Activity: Iron(3+) isotridecanoate may act as a catalyst in organic synthesis reactions, promoting the formation of desired products through coordination with substrates .

  • Reactive Oxygen Species Generation: Iron(3+) ions can participate in Fenton-like reactions, producing reactive oxygen species that may induce oxidative stress in cells .
  • Antimicrobial Properties: Some studies suggest that metal-organic compounds exhibit antimicrobial activity, potentially making iron(3+) isotridecanoate useful in biomedical applications .

Iron(3+) isotridecanoate can be synthesized through several methods:

  • Direct Reaction: Mixing isotridecanoic acid with iron(III) salts (such as iron(III) chloride) in a suitable solvent under controlled conditions.
  • Solvent Evaporation: Dissolving the reactants in organic solvents and allowing the solvent to evaporate, leading to the formation of solid complexes.
  • Hydrothermal Synthesis: Utilizing high temperature and pressure conditions to facilitate the reaction between iron salts and isotridecanoic acid.

These methods allow for control over the purity and yield of the final product.

Iron(3+) isotridecanoate has potential applications in various fields:

  • Catalysis: It may serve as a catalyst in organic synthesis, facilitating reactions that require metal coordination.
  • Biotechnology: The compound could be explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
  • Materials Science: Its properties may be utilized in the development of advanced materials with specific thermal or electrical characteristics.

  • Binding Studies: Investigations into how iron(3+) ions interact with polysaccharides like alginate show enhanced stability of the resulting complexes compared to individual components .
  • Ligand Exchange Reactions: The ability of iron(3+) compounds to undergo ligand exchange reactions can affect their biological availability and activity.

Iron(3+) isotridecanoate shares similarities with other metal-organic compounds derived from fatty acids or long-chain carboxylic acids. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Iron(3+) stearateC54H105FeO6Used as a catalyst; forms stable emulsions
Iron(3+) glycerolateC9H18FeO6Exhibits unique solubility properties; used in biochemistry
Iron(3+) oleateC18H33FeO2Known for its surfactant properties; used in cosmetics

Uniqueness

Iron(3+) isotridecanoate is unique due to its specific long-chain fatty acid composition, which may influence its solubility and interaction behavior compared to other similar compounds. Its potential applications in catalysis and biotechnology further distinguish it from more commonly studied derivatives like iron stearate or oleate.

Hydrogen Bond Acceptor Count

6

Exact Mass

695.491301 g/mol

Monoisotopic Mass

695.491301 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-10-2024

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